2-Amino-6-fluoro-3-nitro-benzoic acid
Description
2-Amino-6-fluoro-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups at positions 2, 6, and 3, respectively. Its molecular formula is C₇H₄FN₂O₄, with a molecular weight of 215.12 g/mol. Derivatives such as its ethyl ester (Ethyl 2-amino-6-fluoro-3-nitrobenzoate, CAS 150368-37-9) are also documented, highlighting its versatility as a synthetic intermediate .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZBECCLWLWBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Substituted Toluene Derivatives
A widely documented approach involves the oxidation of pre-functionalized toluene derivatives. For instance, 2-fluoro-3-nitrotoluene serves as a key precursor. In this method:
- Nitration and fluorination are performed on toluene to introduce substituents at positions 2 (fluoro) and 3 (nitro).
- Oxidation of the methyl group to a carboxylic acid is achieved using sodium dichromate (Na₂Cr₂O₇) in a mixed solvent system of isopropanol and water at 25°C for 3 hours, yielding 2-fluoro-3-nitrobenzoic acid with 96% efficiency.
- Subsequent reduction of a nitro group (typically requiring protective strategies to preserve the carboxylic acid) introduces the amino moiety.
Key Reaction Conditions :
| Parameter | Details |
|---|---|
| Precursor | 2-Fluoro-3-nitrotoluene |
| Oxidizing Agent | Sodium dichloromate |
| Solvent | Isopropanol/water (2:1 v/v) |
| Temperature | 25°C |
| Yield | 96% |
This route is advantageous for large-scale production due to its high yield and straightforward purification. However, selective reduction of the nitro group at position 3 without affecting other functionalities remains a challenge.
Directed Nitration with Amino Group Protection
To circumvent issues of over-nitration or undesired side reactions, protection-deprotection strategies are employed:
- Starting Material : 2-Amino-6-fluorobenzoic acid.
- Protection : The amino group is acetylated using acetic anhydride, forming 2-acetamido-6-fluorobenzoic acid . This step mitigates the amino group’s strong activating effects during nitration.
- Nitration : Controlled nitration with fuming HNO₃ at 0–5°C introduces a nitro group meta to the acetamido moiety (position 3).
- Deprotection : Acidic hydrolysis (e.g., HCl, reflux) regenerates the free amino group, yielding AFNBA.
Advantages :
- High regioselectivity due to the acetamido group’s directing effects.
- Avoids competing side reactions common in unprotected systems.
Limitations :
- Multi-step synthesis increases time and cost.
- Acidic conditions during deprotection may degrade sensitive functional groups.
Nucleophilic Aromatic Substitution Approaches
Fluorine’s poor leaving-group character complicates direct amination via nucleophilic substitution. However, metal-catalyzed amination offers a viable pathway:
- Precursor : 2-Bromo-6-fluoro-3-nitrobenzoic acid.
- Reagents : Ammonia (NH₃) and a palladium catalyst (e.g., Pd(OAc)₂) facilitate bromine displacement at position 2.
- Conditions : Conducted under inert atmosphere at 80–100°C for 12–24 hours.
Outcome :
- Substitution yields AFNBA with ~70–85% efficiency, contingent on catalyst loading and solvent choice (e.g., DMF or toluene).
Comparative Analysis of Synthetic Methods
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Toluene Oxidation | 96% | Low | Moderate | High |
| Protection-Nitration | 80–85% | High | High | Moderate |
| Catalytic Amination | 70–85% | Moderate | High | Low |
Key Findings :
- The toluene oxidation route excels in scalability but requires post-synthetic modifications to introduce the amino group.
- Protection-nitration ensures regioselectivity but involves additional steps.
- Catalytic amination is less practical for industrial use due to catalyst costs and prolonged reaction times.
Optimization Strategies and Yield Improvement
Solvent and Temperature Effects
- Oxidation Steps : Replacing isopropanol with tert-butanol improves solubility of intermediates, reducing side-product formation.
- Nitration : Lower temperatures (0–5°C) enhance nitro group placement accuracy, while elevated temperatures (40–50°C) accelerate reaction rates at the expense of selectivity.
Catalytic Enhancements
- Palladium Nanoparticles : Smaller particle sizes (3–5 nm) increase surface area, improving amination yields by 10–15%.
- Ligand Design : Bulky phosphine ligands (e.g., XPhos) suppress undesired side reactions in metal-catalyzed routes.
Industrial-Scale Production Considerations
- Cost Efficiency : Bulk procurement of 2-fluoro-3-nitrotoluene reduces precursor costs by 20–30%.
- Waste Management : Chromium byproducts from oxidation steps necessitate advanced filtration systems to meet environmental regulations.
- Continuous Flow Systems : Implementing flow chemistry reduces reaction times by 50% and improves heat dissipation during exothermic nitrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-nitro-benzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-Amino-6-fluoro-3-amino-benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2-Nitroso-6-fluoro-3-nitro-benzoic acid.
Scientific Research Applications
2-Amino-6-fluoro-3-nitro-benzoic acid (AFNBA) is an aromatic compound with the molecular formula . It features an amino group, a fluoro substituent, and a nitro group attached to a benzoic acid core. AFNBA is a versatile intermediate in organic synthesis with applications in pharmaceuticals, agrochemicals, and dyestuffs.
Scientific Research Applications
AFNBA is used in various scientific research applications, including:
- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
- Biology: It is used in studying enzyme interactions and metabolic pathways.
- Medicine: It acts as a precursor in developing pharmaceutical compounds.
AFNBA exhibits diverse biological activities, making it potentially useful in medicinal chemistry. The presence of the fluorine atom enhances the compound's metabolic stability, which can influence its bioavailability and biological activity.
Target Interactions
AFNBA interacts with biological targets such as enzymes and receptors. It participates in nucleophilic substitution reactions, which are important in biochemical processes. The nitro group can also contribute to its reactivity and interaction with cellular components.
Biochemical Pathways
AFNBA influences biochemical pathways by modulating enzyme activity and gene expression. Its ability to form hydrogen bonds allows it to interact with biomolecules, impacting cellular signaling and metabolic processes.
Antimicrobial Activity
AFNBA exhibits antimicrobial properties. Derivatives of benzoic acids, including AFNBA, can inhibit the growth of various pathogens. Compounds similar to AFNBA have demonstrated effectiveness against Staphylococcus aureus and other bacteria.
Antiparasitic Activity
AFNBA has potential against parasitic infections. In vitro studies suggest that it may exhibit activity against Plasmodium falciparum, the causative agent of malaria, suggesting its utility in developing antimalarial therapies.
Cytotoxicity
AFNBA can influence cancer cell lines, with cytotoxic effects observed in certain studies. It may play a role in cancer therapy as an adjunct or lead compound for further development.
Case Studies
Antimicrobial Evaluation: A study involving substituted benzoic acids found that AFNBA derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against Ehrlich’s ascites carcinoma cells.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-nitro-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and fluoro groups can participate in various chemical reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Target Compound): The nitro group at position 3 strongly withdraws electrons, increasing acidity (pKa ~1.5–2.5) compared to analogs like 2-amino-6-fluorobenzoic acid (pKa ~4.5) . This enhances reactivity in electrophilic substitutions and metal-catalyzed couplings.
- Methoxy Group (2-Amino-5-fluoro-3-methoxy-benzoic Acid): The methoxy group donates electrons, reducing acidity (pKa ~3.8–4.2) and stabilizing intermediates in Ullmann couplings .
Halogen vs. Amino Substitutions
- Bromine (2-Bromo-6-fluoro-3-nitrobenzoic Acid): Bromine at position 2 serves as a leaving group, enabling Suzuki-Miyaura cross-couplings. In contrast, the amino group in the target compound directs electrophilic attacks to meta/para positions .
Steric and Lipophilic Effects
- Methyl Group (2-Amino-3-fluoro-6-methylbenzoic Acid): The methyl group at position 6 increases steric hindrance and lipophilicity (LogP ~1.8 vs. target compound’s ~0.9), improving membrane permeability in drug candidates .
- Phenylacetamido Group (6-Nitro-3-(phenylacetamido)-benzoic Acid) : This bulky substituent enhances binding affinity to enzymes like penicillin-binding proteins, making it relevant in antibiotic research .
Research Findings and Trends
Recent studies highlight the target compound’s role in fluorinated drug development, particularly in kinase inhibitors where the nitro group aids in binding ATP pockets. In contrast, methyl-substituted analogs (e.g., 2-Amino-3-fluoro-6-methylbenzoic acid) are prioritized in CNS drug design for improved blood-brain barrier penetration .
Biological Activity
2-Amino-6-fluoro-3-nitro-benzoic acid (AFNBA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
AFNBA has the molecular formula and is characterized by the presence of amino, fluoro, and nitro functional groups. The fluorine atom enhances the compound's metabolic stability, potentially influencing its bioavailability and biological activity .
Target Interactions
AFNBA interacts with various biological targets, including enzymes and receptors. It is known to participate in nucleophilic substitution reactions, which are fundamental in biochemical processes. The presence of the nitro group may also contribute to its reactivity and interaction with cellular components.
Biochemical Pathways
The compound influences several biochemical pathways by modulating enzyme activity and gene expression. Its ability to form hydrogen bonds allows it to interact effectively with biomolecules, impacting cellular signaling and metabolic processes.
Biological Activity
Research has highlighted several key areas regarding the biological activity of AFNBA:
- Antimicrobial Activity : AFNBA exhibits notable antimicrobial properties. Studies have shown that derivatives of benzoic acids, including AFNBA, can inhibit the growth of various pathogens. For instance, compounds similar to AFNBA have demonstrated effectiveness against Staphylococcus aureus and other bacteria .
- Antiparasitic Activity : AFNBA has been evaluated for its potential against parasitic infections. In vitro studies indicate that it may exhibit activity against Plasmodium falciparum, the causative agent of malaria, suggesting its utility in developing antimalarial therapies .
- Cytotoxicity : Research has indicated that AFNBA can influence cancer cell lines. The cytotoxic effects observed in certain studies suggest that it may play a role in cancer therapy as an adjunct or lead compound for further development .
Case Studies
- Antimicrobial Evaluation : A study involving various substituted benzoic acids found that AFNBA derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against Ehrlich’s ascites carcinoma cells .
- Antiparasitic Assessment : In a comparative study on antiparasitic activities, AFNBA showed promising results with IC50 values indicating effective inhibition against Plasmodium falciparum strains, particularly those resistant to standard treatments like chloroquine .
Data Table: Biological Activities of this compound
Pharmacokinetics
The pharmacokinetic profile of AFNBA suggests that its fluorine substituent may enhance metabolic stability and influence absorption rates. Studies indicate that environmental factors such as pH and temperature can significantly affect the compound's stability and reactivity within biological systems .
Q & A
Q. What are the recommended synthetic strategies for 2-Amino-6-fluoro-3-nitro-benzoic acid, considering its functional group reactivity?
- Methodological Answer : A plausible route involves starting with 2-amino-6-fluorobenzoic acid (CAS 434-76-4) , introducing the nitro group at position 3 via nitration. To ensure regioselectivity, protect the amino group (e.g., acetylation) to prevent undesired oxidation. Use a mixture of HNO₃ and H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions. Deprotect the amino group post-nitration using acidic hydrolysis (e.g., HCl/H₂O). Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity via HPLC or melting point analysis .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify substituent positions (e.g., fluorine at C6, nitro at C3, amino at C2) through coupling patterns and chemical shifts.
- IR Spectroscopy : Confirm carboxylic acid (∼1700 cm⁻¹), nitro (∼1530 cm⁻¹), and amino (∼3300 cm⁻¹) groups.
- Mass Spectrometry : Validate molecular weight (theoretical: 214.1 g/mol) via ESI-MS or GC-MS.
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, F) .
Advanced Research Questions
Q. How can competing regioselectivity during nitration be resolved, given the directing effects of amino and fluorine groups?
- Methodological Answer : The amino group (strongly activating, ortho/para-directing) and fluorine (weakly deactivating, meta-directing) create competing directing effects. Computational tools (e.g., DFT calculations) predict nitration sites by analyzing electron density maps. Experimentally, protect the amino group as an amide (e.g., acetyl or trifluoroacetyl) to convert it into a meta-directing group. Nitrate under mild conditions (e.g., HNO₃ in AcOH), then deprotect. Validate outcomes via NOESY NMR to confirm nitro placement .
Q. What experimental conditions mitigate thermal instability of the nitro group in this compound?
- Methodological Answer : Nitro-substituted aromatics are prone to decomposition under heat or light. Conduct stability studies via:
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures.
- Accelerated Aging Tests : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Use amber glassware and inert atmospheres (N₂/Ar) during storage. Reference stability data for 2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4), which decomposes above 150°C .
Q. How do solvent polarity and pH affect the spectroscopic properties of this compound?
- Methodological Answer :
- Solvatochromism Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., water, DMSO, hexane). The nitro group’s electron-withdrawing effect may shift λmax.
- pH-Dependent Fluorescence : Titrate from acidic (pH 2) to basic (pH 12) conditions. The carboxylic acid and amino groups will protonate/deprotonate, altering fluorescence intensity. Compare with 6-Fluoroanthranilic acid (CAS 434-76-4), which exhibits pH-sensitive emission .
Data Contradiction Analysis
Q. Conflicting reports exist on the solubility of this compound in polar aprotic solvents. How can this be resolved?
- Methodological Answer : Discrepancies may arise from impurities or hydration states. Perform:
- Solubility Screening : Dissolve purified compound in DMSO, DMF, and THF at 25°C (1–10 mg/mL). Monitor via dynamic light scattering (DLS) to detect aggregates.
- Karl Fischer Titration : Quantify water content in the solid compound. Hydrates may reduce apparent solubility. Reference solubility data for 3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4), which is sparingly soluble in THF .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived fumes.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- First Aid : For skin contact, wash with soap/water (15 mins); for eye exposure, rinse with saline .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
